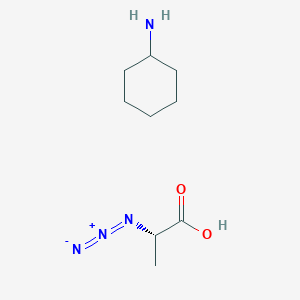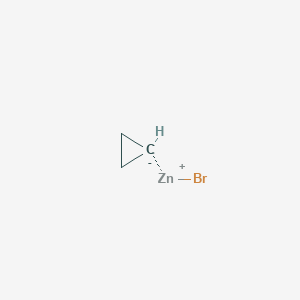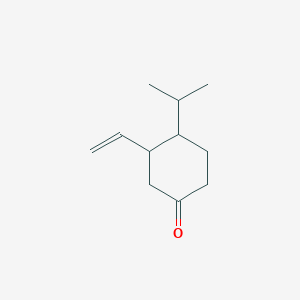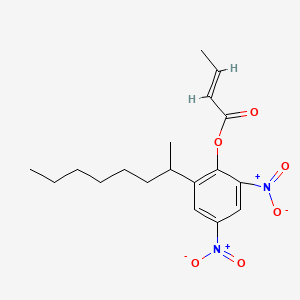
(S)-2-Azido-propionic acid cyclohexylammonium salt
描述
(S)-2-Azido-propionic acid cyclohexylammonium salt is a chemical compound that belongs to the class of azido acids It is characterized by the presence of an azido group (-N₃) attached to the second carbon of a propionic acid moiety, with the (S)-configuration indicating its stereochemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-azido-propionic acid cyclohexylammonium salt typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-bromo-propionic acid.
Azidation Reaction: The bromo group is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution.
Salt Formation: The resulting (S)-2-azido-propionic acid is then neutralized with cyclohexylamine to form the cyclohexylammonium salt.
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: (S)-2-Azido-propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products:
Reduction: (S)-2-Amino-propionic acid cyclohexylammonium salt.
Substitution: Corresponding substituted products depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
科学研究应用
(S)-2-Azido-propionic acid cyclohexylammonium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azido compounds and triazoles, which are important in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking purposes.
Industry: Employed in the production of specialty chemicals and materials with azido functionalities.
作用机制
The mechanism of action of (S)-2-azido-propionic acid cyclohexylammonium salt primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
相似化合物的比较
(S)-2-Azido-isovaleric acid cyclohexylammonium salt: Similar structure but with an additional methyl group on the propionic acid moiety.
(S)-2-Azido-3-methylbutanoic acid cyclohexylammonium salt: Another azido acid with a branched alkyl chain.
Uniqueness: (S)-2-Azido-propionic acid cyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity. Its applications in click chemistry and bioconjugation make it a valuable compound in research and industrial settings.
属性
IUPAC Name |
(2S)-2-azidopropanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C3H5N3O2/c7-6-4-2-1-3-5-6;1-2(3(7)8)5-6-4/h6H,1-5,7H2;2H,1H3,(H,7,8)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQKHCXMKZFEF-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735012 | |
| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-58-2 | |
| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217462-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)






